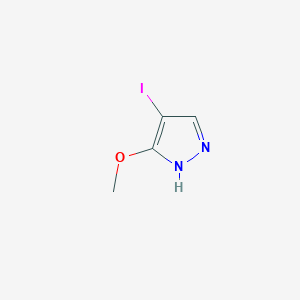

4-iodo-3-methoxy-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

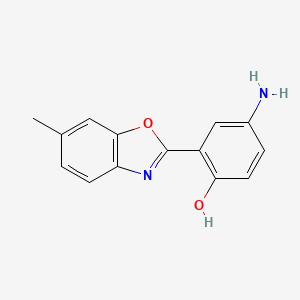

4-Iodo-3-methoxy-1H-pyrazole is a chemical compound with the CAS Number: 1350325-05-1 . It has a molecular weight of 224 and its IUPAC name is this compound . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of pyrazole compounds, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 4-Iodopyrazole can undergo iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR . Crystallographic data can be obtained through techniques like the shutterless ω-scan .Chemical Reactions Analysis

Pyrazole compounds, including this compound, are known to participate in various chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 224 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Catalytic Applications

4-iodo-3-methoxy-1H-pyrazole serves as a key intermediate in the synthesis of pyrazole derivatives, which are crucial in medicinal chemistry due to their biological activities. The study by Shelke et al. (2014) outlines the use of iron oxide-supported copper oxide nanoparticles as magnetically recyclable catalysts for synthesizing pyrazole derivatives under mild conditions. This approach highlights the compound's role in facilitating Ullmann-type condensation reactions, a cornerstone in forming carbon-carbon bonds in organic synthesis (Shelke et al., 2014).

Material Science and Corrosion Inhibition

In material science, pyrazole derivatives, including those related to this compound, have been investigated for their potential in corrosion inhibition. Lgaz et al. (2020) demonstrated the utility of pyrazoline derivatives for enhancing mild steel resistance in hydrochloric acid, showcasing the application of pyrazole chemistry in industrial maintenance and protection (Lgaz et al., 2020).

Synthetic Organic Chemistry

This compound is a versatile building block in synthetic organic chemistry. Guillou et al. (2011) have detailed the preparation of 4- and 5-iodinated pyrazole derivatives, demonstrating the compound's utility in accessing new chemical entities featuring a pyrazole nucleus. This work opens up avenues for developing novel pharmaceuticals and agrochemicals by providing a template for further functionalization (Guillou et al., 2011).

Pharmaceutical Research

The compound's derivatives find applications in pharmaceutical research, where pyrazole scaffolds are common. For instance, Budzisz et al. (2004) explored the biological evaluation of novel Pt(II) and Pd(II) complexes with pyrazole-containing ligands as potential anticancer agents. Their findings emphasize the importance of pyrazole derivatives in developing new therapeutic options (Budzisz et al., 2004).

Nonlinear Optical Properties

Pyrazole derivatives, including those related to this compound, are also explored for their nonlinear optical properties, which are essential in developing new materials for photonic and optoelectronic applications. Tamer et al. (2015) conducted a combined experimental and theoretical study on the nonlinear optical activity of a pyrazole derivative, highlighting the potential of these compounds in advanced material science (Tamer et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 4-Iodo-3-methoxy-1H-pyrazole are Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , and Alcohol dehydrogenase 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in various metabolic processes.

Mode of Action

For instance, Mycocyclosin synthase catalyzes C-C bond formation between the carbons ortho to the phenolic hydroxyl of cyclo(L-tyr-L-tyr) (cYY) producing mycocyclosin .

Biochemical Pathways

It is known to interact with enzymes involved in alcohol metabolism and mycocyclosin synthesis . The downstream effects of these interactions are yet to be fully understood.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s log P values suggest moderate lipophilicity, which may influence its distribution and elimination .

Result of Action

It is suggested that the compound may have potential pharmacological effects, including antileishmanial and antimalarial activities .

Safety and Hazards

The safety information for 4-iodo-3-methoxy-1H-pyrazole indicates that it is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . The safety data sheet suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

properties

IUPAC Name |

4-iodo-5-methoxy-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2O/c1-8-4-3(5)2-6-7-4/h2H,1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAILQXICKUNET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1350325-05-1 |

Source

|

| Record name | 4-iodo-3-methoxy-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B2860603.png)

![1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2860604.png)

![N-(4-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2860612.png)

![N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide](/img/structure/B2860619.png)

![(4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2860621.png)

![3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid](/img/structure/B2860622.png)